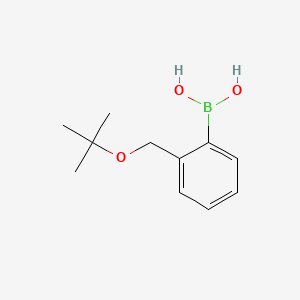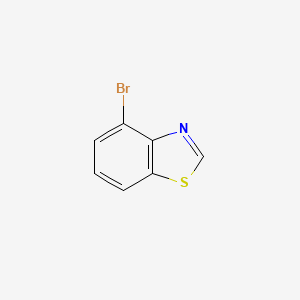
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one
Descripción general
Descripción
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one is a useful research compound. Its molecular formula is C13H17ClO and its molecular weight is 224.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Antimicrobial Agents
1-(4-tert-Butyl-phenyl)-2-chloro-propan-1-one has been utilized in the synthesis and characterization of substituted phenyl azetidines, which show potential as antimicrobial agents. This process involves a series of chemical reactions leading to the formation of compounds with antimicrobial properties, as described in the study by Doraswamy and Ramana (2013) (Doraswamy & Ramana, 2013).
Enantioselective Synthesis in Fungicides
The compound has been used in the enantioselective synthesis of S-enantiomers of systemic fungicides. A study by Majerić et al. (1995) details the process of reducing 2-Methyl-(4'-tert-butyl)cinnamaldehyde to S-3-(4'-tert-butyl)-phenyl-2-propanol, which is then used to synthesize S-enantiomers of fenpropidine and fenpropimorph, both of which are important systemic fungicides (Majerić et al., 1995).
Chemiluminescence Studies
This compound has been studied in the context of chemiluminescence. Matsumoto et al. (2001) explored the base-induced chemiluminescent decomposition of stereoisomeric derivatives, providing insights into the chemiluminescence properties and efficiencies of these compounds (Matsumoto et al., 2001).
Surface Chemistry and Catalysis
In the field of surface chemistry and catalysis, Zhao et al. (2010) investigated the thermal chemistry of related compounds on Ni(100) single-crystal surfaces. Their study provides a deeper understanding of the chemical reactions occurring at the surface level, particularly the formation of oxametallacycle intermediates (Zhao et al., 2010).
Application in Polymer Science
The compound has been utilized in the preparation and characterization of poly(silyl ester)s, as demonstrated in a study by Han et al. (2006). This research highlights its role in the development of polymers with specific molecular weights and thermal properties (Han et al., 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-9(14)12(15)10-5-7-11(8-6-10)13(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZLQSCORMCHDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396847 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59477-82-6 | |
| Record name | 1-(4-tert-Butylphenyl)-2-chloropropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)










![4-allyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275584.png)

![4-allyl-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275588.png)
